molecular formula C14H24N2O3 B2366069 N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361715-13-9

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2366069
CAS No.: 2361715-13-9
M. Wt: 268.357
InChI Key: ZDEULXJPDQVYGQ-UHFFFAOYSA-N
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Description

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl ring substituted with a 2-methylpropan-2-yloxy group and a prop-2-enoylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the 2-methylpropan-2-yloxy group: This step involves the reaction of the cyclobutyl ring with 2-methylpropan-2-ol under acidic or basic conditions to form the ether linkage.

    Attachment of the prop-2-enoylamino group: This can be done through an amide coupling reaction using acryloyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide: Unique due to its specific substitution pattern on the cyclobutyl ring.

    N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)butanamide: Similar structure but with a butanamide group instead of propanamide.

    N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)pentanamide: Similar structure but with a pentanamide group instead of propanamide.

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclobutyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-5-12(17)15-7-6-13(18)16-10-8-11(9-10)19-14(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEULXJPDQVYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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